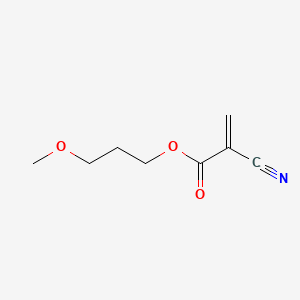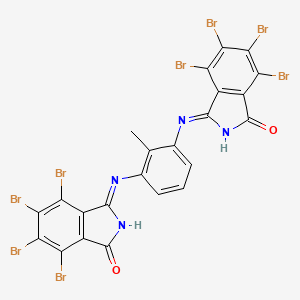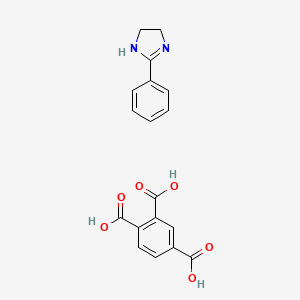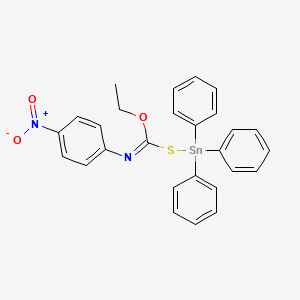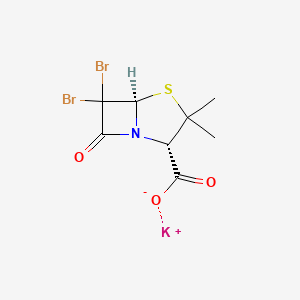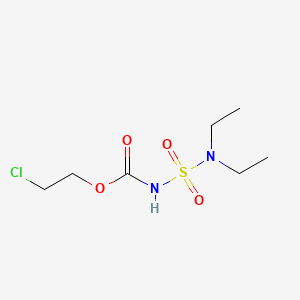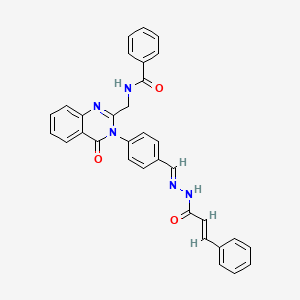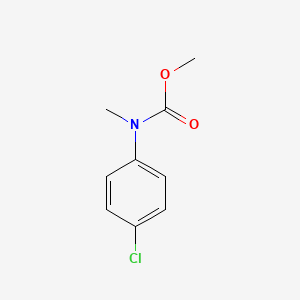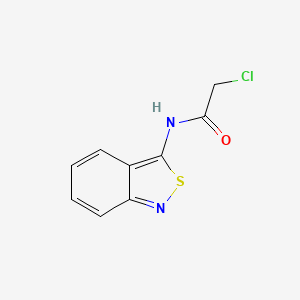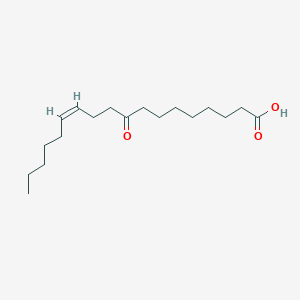
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene is an organic compound with a complex structure that includes multiple fused rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques can be employed to produce large quantities of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce fully hydrogenated compounds. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a different ring structure and functional groups.
N,N-Dimethylpropyleneurea: Another related compound with similar solvent properties.
Uniqueness
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene is unique due to its specific ring structure and the presence of multiple nitrogen atoms
Properties
CAS No. |
84298-37-3 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
4,7-dimethyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10,12,14-pentaene |
InChI |
InChI=1S/C15H17N3/c1-10-9-12-11-5-3-4-6-13(11)18-8-7-17(2)15(16-10)14(12)18/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
GBQKNSFMHISJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C3C(=N1)N(CCN3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


